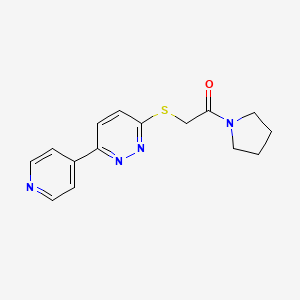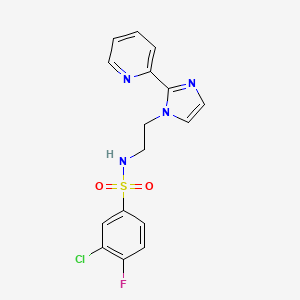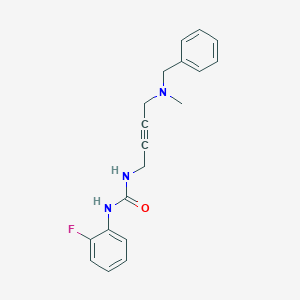
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea is a synthetic compound that has gained significant attention in the scientific community for its potential applications in cancer treatment. It belongs to the class of small molecule inhibitors that target the tyrosine kinase activity of various proteins involved in cancer cell proliferation and survival.
作用機序
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea acts as a competitive inhibitor of the ATP-binding site of tyrosine kinases. It binds to the kinase domain and prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation and survival. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects on cancer cells. It inhibits tumor angiogenesis by blocking the VEGFR and PDGFR signaling pathways. It also suppresses tumor cell migration and invasion by inhibiting the FGFR pathway. This compound has been found to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
実験室実験の利点と制限
One of the major advantages of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea is its high specificity and selectivity for tyrosine kinases. It has minimal off-target effects and does not affect normal cells. This compound has shown promising results in preclinical studies and has the potential to be developed into a cancer therapeutic. However, its limitations include poor solubility and bioavailability, which may affect its efficacy in vivo. Further studies are needed to optimize its formulation and delivery methods.
将来の方向性
For research include optimizing its formulation and delivery methods to improve its solubility and bioavailability. Studies are also needed to determine its efficacy in various cancer types and in combination with other therapies. The development of resistance to tyrosine kinase inhibitors is a major challenge in cancer treatment, and research is needed to investigate the mechanisms of resistance and develop strategies to overcome it. Furthermore, the use of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea in other diseases such as diabetes and inflammation is an area of active research. Overall, the potential for this compound in cancer treatment and other diseases is promising, and further research is warranted.
合成法
The synthesis of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea involves the reaction of 4-(Benzyl(methyl)amino)but-2-yn-1-ol with 2-fluoro-3-nitrophenyl isocyanate in the presence of a base such as triethylamine. The resulting intermediate is then reduced with palladium on charcoal and hydrogen gas to yield the final product. This method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea has been extensively studied for its potential in cancer treatment. It has been found to inhibit the activity of various tyrosine kinases such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). These kinases play a crucial role in tumor angiogenesis, metastasis, and survival. Inhibition of these kinases by this compound leads to the suppression of tumor growth and progression.
特性
IUPAC Name |
1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-23(15-16-9-3-2-4-10-16)14-8-7-13-21-19(24)22-18-12-6-5-11-17(18)20/h2-6,9-12H,13-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXIFBCQNCNNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)NC1=CC=CC=C1F)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912229.png)
![8-(2-Furylmethyl)-1,7-dimethyl-3-(naphthylmethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/no-structure.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenoxy)benzamide](/img/structure/B2912234.png)

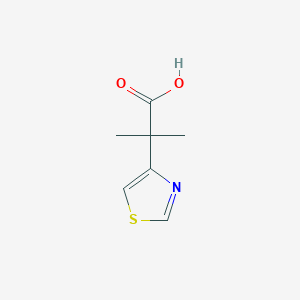
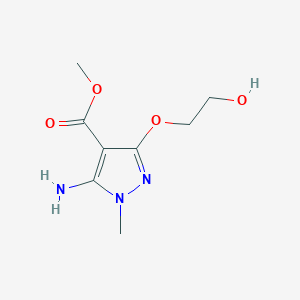




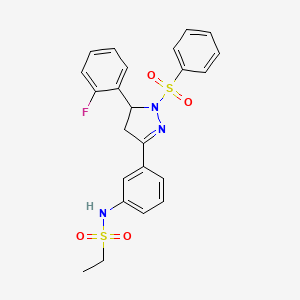
![8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2912250.png)
